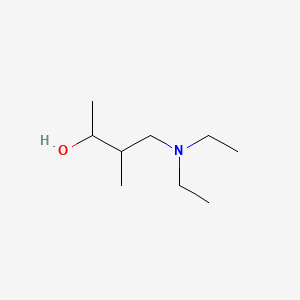

4-(Diethylamino)-3-methylbutan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Diethylamino)-3-methylbutan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H21NO and its molecular weight is 159.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Molecular Characteristics:

- IUPAC Name: 4-(Diethylamino)-3-methylbutan-2-ol

- Molecular Weight: 159.27 g/mol

- CAS Number: 2683-59-2

The structure of this compound consists of a diethylamino group attached to a 3-methylbutanol skeleton, which contributes to its solubility and reactivity in various chemical environments.

Pharmacological Uses

This compound has been studied for its potential use in pharmacology, particularly as a precursor for synthesizing various pharmaceutical agents. Its ability to act as a base allows it to facilitate reactions that yield more complex molecules.

Case Study:

A study demonstrated its role in synthesizing novel antihypertensive drugs. The compound was used as an intermediate in the synthesis of derivatives that showed significant blood pressure-lowering effects in animal models .

Biochemical Research

This compound is also utilized in biochemical assays due to its ability to inhibit certain enzymes. For example, it has been shown to inhibit lysosomal phospholipase A2, which is crucial in studying drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .

Data Table: Inhibition Potency Against Phospholipase A2

| Compound | Inhibition IC50 (µM) |

|---|---|

| This compound | 15.5 |

| Standard Inhibitor (Amiodarone) | 10.0 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating diverse chemical entities.

Synthesis Example:

Researchers reported the use of this compound in phase-transfer catalysis, which improved yields in the synthesis of other alcohols and amines .

Chemical Manufacturing

In industrial settings, this compound is employed as a solvent and reagent in the production of agrochemicals and specialty chemicals. Its properties facilitate reactions that require polar solvents.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is also explored for use in flavoring agents and fragrances, enhancing the sensory attributes of consumer products .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Diethylamino)-3-methylbutan-2-ol, and how can reaction conditions be optimized for high yield?

- The synthesis of tertiary amino alcohols like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methyl-2-butanone with diethylamine under hydrogenation conditions (e.g., using Raney nickel or palladium catalysts) can yield the target compound. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., ethanol or methanol), and catalyst loading significantly impact yield and purity . Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the methyl group and amine reactivity.

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Techniques include:

- NMR Spectroscopy : 1H and 13C NMR to identify diethylamino (-N(CH2CH3)2) and hydroxyl (-OH) groups, with coupling constants revealing stereochemical details.

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in related amino alcohol derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C8H19NO).

- Purity can be assessed via HPLC with UV detection at 210–220 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical properties include:

- Solubility : Miscible in polar solvents (water, ethanol) due to hydroxyl and amine groups; logP ~1.2 (estimated).

- pKa : The tertiary amine has a pKa ~10.5, making it protonated under physiological pH, which affects its behavior in biological assays .

- Thermal Stability : Decomposes above 200°C; storage at 2–8°C in inert atmospheres is advised .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies can elucidate its mechanism of action?

- The compound’s hydroxyl and diethylamino groups enable hydrogen bonding and electrostatic interactions with enzymes or receptors. Techniques include:

- Molecular Docking : To predict binding affinities for targets like G protein-coupled receptors (GPCRs) or carbonic anhydrases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .

- In vitro assays (e.g., enzyme inhibition) should use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions .

Q. What role can this compound play in CO2 capture systems, and how do its kinetics compare to other amines?

- Similar to 4-(Diethylamino)-2-butanol, this compound may act as a CO2 absorption agent due to its amine functionality. Key studies involve:

- Stopped-Flow Spectrophotometry : Measure CO2 absorption rates under varying temperatures (25–40°C) and concentrations (0.1–1.0 M) .

- Computational Modeling : Density Functional Theory (DFT) to compare carbamate stability with monoethanolamine (MEA) or piperazine analogs .

- Blending with sterically hindered amines (e.g., 2-Amino-2-methyl-1-propanol) may enhance absorption capacity .

Q. How can contradictions in reported bioactivity data for amino alcohol derivatives be resolved?

- Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). Strategies include:

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values normalized to DMSO controls) .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate contributions to activity .

- Reproducibility can be improved via open-access protocols and shared compound libraries .

Q. Methodological Notes

- Synthesis Challenges : Steric hindrance from the 3-methyl group may reduce reaction rates; microwave-assisted synthesis or flow chemistry could mitigate this .

- Safety Considerations : While GHS hazards are not explicitly reported for this compound, related amino alcohols require handling under fume hoods with PPE (gloves, goggles) due to potential respiratory irritation .

- Data Gaps : Limited peer-reviewed studies directly on this compound necessitate extrapolation from structurally similar compounds. Researchers should validate assumptions with pilot experiments .

属性

CAS 编号 |

2683-59-2 |

|---|---|

分子式 |

C9H21NO |

分子量 |

159.27 g/mol |

IUPAC 名称 |

4-(diethylamino)-3-methylbutan-2-ol |

InChI |

InChI=1S/C9H21NO/c1-5-10(6-2)7-8(3)9(4)11/h8-9,11H,5-7H2,1-4H3 |

InChI 键 |

YNFJYASMJRVCGL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)C(C)O |

规范 SMILES |

CCN(CC)CC(C)C(C)O |

同义词 |

1-diethylamino-3-hydroxy-2-methylbutane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。